molecular formula C11H11NO3 B1297102 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione CAS No. 3700-55-8

2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1297102
CAS RN: 3700-55-8
M. Wt: 205.21 g/mol
InChI Key: XCQKPHDATCXMAA-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione (also known as 2-hydroxypropyl-isoindoline-1,3-dione or HPID) is a heterocyclic compound containing a five-membered ring with two oxygen atoms and two nitrogen atoms. It is a colorless, crystalline solid with a melting point of 155-157°C. HPID has been extensively studied for its potential applications in the fields of biochemistry, medicine, and materials science.

Scientific Research Applications

Synthesis and Derivatives

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A study by Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting with 3-sulfolene. This process includes epoxidation and subsequent reactions with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
  • Zinc-Copper Organometallic Addition : Yeh et al. (2003) explored the 1,2-addition of a zinc-copper organometallic compound to an α,β-unsaturated aldehyde to produce various derivatives, including (E)-2-(4-hydroxy-6-phenyl-5-hexenyl)-1H-isoindole-1,3(2H)-dione (Yeh et al., 2003).

Polysubstituted Isoindole-1,3-dione Analogues

  • Synthesis of Polysubstituted Isoindole-1,3-diones : Tan et al. (2014) prepared new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, leading to various derivatives including triacetate, aromatic, and tricyclic derivatives (Tan et al., 2014).

Antimicrobial and Anticancer Applications

  • Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds with potential chemotherapeutic applications, involving a diazotization reaction coupled with 2-hydroxy-1H-isoindole-1,3(2H)-dione (Jain et al., 2006).
  • Anticancer Activity of Isoindole-1,3(2H)-dione Compounds : A study by Tan et al. (2020) examined the anticancer activity of isoindole-1,3(2H)-dione derivatives, finding that certain substituents significantly affect their activity against cancer cell lines (Tan et al., 2020).

properties

IUPAC Name

2-(2-hydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQKPHDATCXMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344210
Record name 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione

CAS RN

3700-55-8
Record name 2-(2-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ranise, A Spallarossa, S Cesarini… - Journal of medicinal …, 2005 - ACS Publications
In this paper we describe our structure-based ligand design, synthetic strategy, and structure−activity relationship (SAR) studies that led to the identification of thiocarbamates (TCs), a …
Number of citations: 66 pubs.acs.org
M Poterała, P Borowiecki - ACS Sustainable Chemistry & …, 2021 - ACS Publications
Although the classical enzymatic kinetic resolutions (EKRs) are among the most important reactions in biocatalysis, the requirement of application of chromatographic purification …
Number of citations: 3 pubs.acs.org

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